molecular formula C21H21N3O2 B11973183 N'-{(E)-[4-(benzyloxy)phenyl]methylidene}-2-(1-methyl-1H-pyrrol-2-yl)acetohydrazide

N'-{(E)-[4-(benzyloxy)phenyl]methylidene}-2-(1-methyl-1H-pyrrol-2-yl)acetohydrazide

Cat. No.: B11973183
M. Wt: 347.4 g/mol
InChI Key: CZSDBVFTWJNMMD-PXLXIMEGSA-N
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Description

N’-{(E)-[4-(benzyloxy)phenyl]methylidene}-2-(1-methyl-1H-pyrrol-2-yl)acetohydrazide is a complex organic compound with a unique structure that combines a benzyloxyphenyl group with a pyrrole ring through an acetohydrazide linkage. This compound is of interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-{(E)-[4-(benzyloxy)phenyl]methylidene}-2-(1-methyl-1H-pyrrol-2-yl)acetohydrazide typically involves the condensation of 4-(benzyloxy)benzaldehyde with 2-(1-methyl-1H-pyrrol-2-yl)acetohydrazide under acidic or basic conditions. The reaction is often carried out in a solvent such as ethanol or methanol, and the product is purified through recrystallization or chromatography .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade solvents and reagents, and employing large-scale purification techniques such as distillation or large-scale chromatography.

Chemical Reactions Analysis

Types of Reactions

N’-{(E)-[4-(benzyloxy)phenyl]methylidene}-2-(1-methyl-1H-pyrrol-2-yl)acetohydrazide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

Scientific Research Applications

N’-{(E)-[4-(benzyloxy)phenyl]methylidene}-2-(1-methyl-1H-pyrrol-2-yl)acetohydrazide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N’-{(E)-[4-(benzyloxy)phenyl]methylidene}-2-(1-methyl-1H-pyrrol-2-yl)acetohydrazide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential anticancer effects .

Comparison with Similar Compounds

Properties

Molecular Formula

C21H21N3O2

Molecular Weight

347.4 g/mol

IUPAC Name

2-(1-methylpyrrol-2-yl)-N-[(E)-(4-phenylmethoxyphenyl)methylideneamino]acetamide

InChI

InChI=1S/C21H21N3O2/c1-24-13-5-8-19(24)14-21(25)23-22-15-17-9-11-20(12-10-17)26-16-18-6-3-2-4-7-18/h2-13,15H,14,16H2,1H3,(H,23,25)/b22-15+

InChI Key

CZSDBVFTWJNMMD-PXLXIMEGSA-N

Isomeric SMILES

CN1C=CC=C1CC(=O)N/N=C/C2=CC=C(C=C2)OCC3=CC=CC=C3

Canonical SMILES

CN1C=CC=C1CC(=O)NN=CC2=CC=C(C=C2)OCC3=CC=CC=C3

Origin of Product

United States

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